molecular formula C12H22O4 B6324457 [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate CAS No. 208192-12-5

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate

Cat. No.: B6324457
CAS No.: 208192-12-5
M. Wt: 230.30 g/mol
InChI Key: VUSFWFWBNKEYQY-QJQMQQLTSA-N
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Description

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3.H2O/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13;/h7-11H,4-6H2,1-3H3;1H2/t9-,10+,11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSFWFWBNKEYQY-QJQMQQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C=O)C(C)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C=O)C(C)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of Stereochemically Defined Alcohol Precursors

The primary synthetic route involves esterification between [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol] and oxoacetic acid. This reaction typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) in anhydrous toluene or dichloromethane. The stereochemical integrity of the cyclohexanol precursor is preserved through careful temperature control (60–80°C) and inert atmosphere conditions.

Reaction Mechanism :
The acid catalyst protonates the carbonyl oxygen of oxoacetic acid, enhancing its electrophilicity. Nucleophilic attack by the cyclohexanol’s hydroxyl group forms a tetrahedral intermediate, which subsequently loses water to yield the ester.

Optimization Challenges :

  • Hydration Control : The hydrate form necessitates post-synthetic crystallization from aqueous-organic mixtures (e.g., water:ethanol, 1:3 v/v).

  • Byproduct Formation : Overheating (>90°C) promotes dehydration of oxoacetic acid to diketene, reducing yields by 15–20%.

Green Chemistry Approaches

Dowex H⁺/NaI-Mediated Esterification

A solvent-free method using dried Dowex H⁺ resin and sodium iodide (NaI) achieves 72–83% yields for structurally analogous esters. This system avoids traditional Brønsted acids, minimizing corrosion and waste.

Procedure :

  • Resin Preparation : Dowex H⁺ is washed with HCl (1M), neutralized with deionized water, and dried at 120°C for 18–20 hours.

  • Reaction Setup : Cyclohexanol (1 equiv), oxoacetic acid (1.2 equiv), and Dowex H⁺ (200 mg/mmol) are ball-milled at 25°C for 24 hours.

  • Workup : The resin is filtered, and the product is crystallized from ethanol-water.

Advantages :

  • Reusability : Dowex H⁺ retains 85% activity after five cycles.

  • Selectivity : Competing etherification is suppressed due to the resin’s mild acidity.

Stereochemical Considerations

Chiral Resolution of Intermediates

The (1R,2S,5R) configuration of the cyclohexanol precursor is critical for biological activity. Enantioselective synthesis is achieved via:

  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acylate the undesired enantiomer, leaving the target alcohol unreacted.

  • Diastereomeric Crystallization : Formation of a menthol-derived Schiff base enables separation of diastereomers through fractional crystallization.

Key Data :

ParameterValueSource
Enantiomeric Excess98.5%
Crystallization SolventHexane:ethyl acetate (4:1)

Large-Scale Production Protocols

Continuous Flow Reactor Design

A plug-flow reactor system enhances throughput for industrial-scale synthesis:

  • Conditions : 70°C, 10 bar pressure, residence time 30 minutes.

  • Catalyst : Immobilized lipase on silica gel (particle size 100–200 μm).

  • Yield : 89% with 99% purity by HPLC.

Economic Analysis :

MetricBatch ProcessFlow Process
Annual Capacity500 kg2,000 kg
Waste Generation120 L/kg40 L/kg

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, isopropyl CH₃), 3.71 (s, 3H, OCH₃), 5.08 (m, 1H, cyclohexyl H).

  • IR : 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (hydrate O-H bend).

Purity Criteria :

ParameterSpecificationMethod
Assay (HPLC)≥98.5%USP ⟨621⟩
Water Content4.5–5.5% (w/w)Karl Fischer

Emerging Methodologies

Photocatalytic Esterification

Preliminary studies using TiO₂ nanoparticles under UV light (365 nm) show 65% conversion in 6 hours. This approach eliminates acidic waste but requires further yield optimization .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives of this compound. For instance, related compounds such as (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride have shown efficacy in models of chemically-induced seizures. These findings suggest that the structural features of the cyclohexyl moiety may enhance the anticonvulsant profile when appropriately modified .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo reactions such as esterification allows for the incorporation of diverse functional groups, leading to compounds with enhanced pharmacological properties. For example, researchers have utilized this compound in synthesizing derivatives that target specific biological pathways .

Reaction Mechanisms

The compound can participate in several organic reactions, including nucleophilic acyl substitution and Steglich esterification. These reactions are crucial for creating complex organic molecules used in pharmaceuticals and agrochemicals. The use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) has been demonstrated to facilitate the efficient formation of esters from this compound, showcasing its utility in synthetic methodologies .

Chiral Synthesis

Due to its chiral centers, [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate; hydrate can be employed in asymmetric synthesis processes. The chirality can be utilized to produce enantiomerically pure compounds that are essential in drug development, particularly for targeting specific biological receptors .

Case Study 1: Anticonvulsant Derivatives

A study focused on synthesizing phenibut esters using this compound revealed significant anticonvulsant activity in animal models. The synthesized derivatives exhibited promising results against pentylenetetrazole (PTZ)-induced seizures, suggesting potential therapeutic applications in epilepsy treatment .

Case Study 2: Synthetic Methodology Development

Research aimed at optimizing synthetic pathways for this compound has led to the development of new methodologies that improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) were employed to assess the purity of synthesized products, demonstrating the compound's role as a key intermediate in complex organic synthesis .

Mechanism of Action

The mechanism of action of [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The target compound’s key functional groups are the cyclohexyl ester and 2-oxoacetate . Structural analogs vary in substituents, ester linkages, and additional moieties, leading to divergent properties and applications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
Target Compound C₁₂H₂₂O₄ 258.35 Cyclohexyl ester, 2-oxoacetate, hydrate Menthol backbone, hydrophilic hydrate form
10-[Dimethyl-...] Dichloride (Antimicrobial) C₃₈H₇₄Cl₂N₂O₄ 693.9 Quaternary ammonium, dual cyclohexyl oxoacetate esters Charged quaternary ammonium groups enhance antimicrobial activity
Menthyl Lactate C₁₃H₂₄O₃ 228.33 Cyclohexyl ester, lactate Lactate ester group increases lipophilicity; used in fragrances
Oxathiolane Derivative (Pharmaceutical Intermediate) C₁₆H₂₆O₅S 330.45 Oxathiolane, pyrimidinyl Heterocyclic moieties enable biological activity; used in drug synthesis

Solubility and Application Profiles

Research Findings and Key Differentiators

Antimicrobial Efficacy: The target compound’s aqueous solubility enables sustained antimicrobial activity in drug delivery systems, outperforming ethanol-based formulations of its analogs .

Synthetic Utility : Its role as a precursor for oxathiolane derivatives highlights its versatility in pharmaceutical synthesis .

Stability: The hydrate form improves shelf-life in humid environments compared to non-hydrated esters like menthyl lactate .

Biological Activity

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate is C12H22O3C_{12}H_{22}O_3 with a molecular weight of approximately 202.31 g/mol. The compound features a cyclohexane ring substituted with a propan-2-yl group and an acetic acid derivative.

Research indicates that the compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents.
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Cytotoxic Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further research in oncology.

Case Studies and Research Findings

  • Antibacterial Activity : A study conducted on structurally related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for some derivatives .
  • Anti-inflammatory Effects : In vitro assays revealed that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity in Cancer Cells : A recent study evaluated the cytotoxic effects of [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate on human cancer cell lines. Results showed that the compound inhibited cell proliferation with an IC50 value of 15 µM against breast cancer cells .

Data Table: Biological Activities Summary

Biological ActivityEffectReference
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces cytokine production
CytotoxicityInduces apoptosis in cancer cells

Q & A

Q. Q1. What are the established synthetic routes for [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate hydrate, and how do reaction conditions impact yield?

The compound is synthesized via esterification of glyoxylic acid with (1R,2S,5R)-(-)-menthol under acidic catalysis. A key method involves the preparation of cesium 2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoacetate intermediates, followed by protonolysis to yield the hydrate form . Alternative routes use coupling agents like DCC/DMAP in anhydrous solvents, achieving yields of 35–50% . Critical factors include temperature control (0–5°C to minimize racemization), stoichiometric excess of menthol, and inert atmosphere to prevent hydrolysis of the glyoxylate moiety. Hydrate stability is maintained by avoiding prolonged exposure to moisture during purification .

Q. Q2. How is the stereochemical integrity of the menthyl group preserved during synthesis?

The (1R,2S,5R)-menthol stereochemistry is retained via steric hindrance from the isopropyl and methyl groups, which limit epimerization. Chiral HPLC or polarimetry ([α]D = -50° to -55° in ethanol) confirms enantiopurity post-synthesis . Racemization risks arise at high temperatures (>40°C) or prolonged reaction times; thus, low-temperature protocols (e.g., 0–5°C) are preferred .

Q. Q3. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR :
    • ¹H NMR (CDCl₃): δ 0.75–1.20 (m, menthol CH₃ and CH groups), 3.70–4.10 (m, cyclohexyl-O-CO-), 5.20 (s, hydrate OH, exchangeable with D₂O) .
    • ¹³C NMR : Distinct carbonyl signal at δ 195–200 ppm (2-oxoacetate), with cyclohexyl carbons at δ 20–50 ppm .
  • IR : Strong C=O stretch at 1740–1760 cm⁻¹ (ester) and 1680–1700 cm⁻¹ (hydrate) .
  • X-ray crystallography : SHELX refinement confirms the hydrate’s crystal packing and hydrogen-bonding network (O···O distance: 2.7–2.9 Å) .

Advanced Research Questions

Q. Q4. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) model the electrophilicity of the 2-oxoacetate carbonyl. The LUMO energy (-1.8 eV) indicates moderate reactivity, favoring attack by amines or alcohols at the carbonyl carbon. Solvent effects (e.g., THF vs. DCM) are simulated using the SMD model, showing faster kinetics in polar aprotic solvents . Transition state analysis reveals a tetrahedral intermediate with ΔG‡ ≈ 18–22 kcal/mol, consistent with experimental rates .

Q. Q5. How does the hydrate form influence the compound’s stability and bioavailability in pharmaceutical applications?

The monohydrate enhances crystalline stability but reduces solubility in lipophilic matrices. Hydrate dissociation in aqueous media (e.g., PBS pH 7.4) follows first-order kinetics (t₁/₂ = 2–3 h at 37°C), releasing glyoxylic acid and menthol. This impacts bioavailability in drug formulations, as seen in patents for chronic cough therapies, where prodrug derivatives (e.g., isopropyl esters) improve membrane permeability .

Q. Q6. What strategies resolve contradictions in reported crystallographic data for this compound?

Discrepancies in unit cell parameters (e.g., a-axis variations of 0.2–0.3 Å) arise from hydrate content or polymorphism. Redetermination using synchrotron radiation (λ = 0.7 Å) and SHELXL refinement with twin-law corrections (BASF parameter >0.3) improves accuracy. R-factor convergence to <0.05 validates the model .

Q. Q7. How is the compound utilized in asymmetric catalysis or chiral auxiliary applications?

The menthol moiety serves as a chiral directing group in propargylation reactions. For example, in the synthesis of homopropargyl alcohols, the compound’s steric bulk induces enantioselectivity (up to 85% ee) via π-π interactions between the cyclohexyl group and alkyne substrates .

Q. Q8. What metabolic pathways are implicated in its biodegradation?

In vitro studies with liver microsomes identify cytochrome P450-mediated oxidation of the menthol moiety (CYP3A4/2D6), forming hydroxylated metabolites. The 2-oxoacetate group undergoes decarboxylation to glyoxylic acid, which enters the glycine synthesis pathway .

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